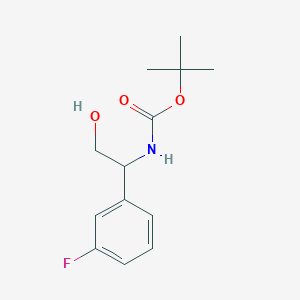
Tert-butyl 1-(3-fluorophenyl)-2-hydroxyethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable fluorophenyl derivative under controlled conditions. For instance, a palladium-catalyzed cross-coupling reaction can be employed, where tert-butyl carbamate reacts with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . This method offers mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate may involve large-scale synthesis using automated reactors and optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity . The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (4-bromo-3-fluorophenyl)carbamate: A related compound with a bromine substituent.
tert-Butyl (1-(3-fluorophenyl)cyclobutyl)carbamate: A structurally similar compound with a cyclobutyl group.
Uniqueness
tert-Butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of both a hydroxyethyl group and a fluorophenyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H18FNO3 |
|---|---|
Peso molecular |
255.28 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(3-fluorophenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
Clave InChI |
PXLWDYOUWTYABH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















